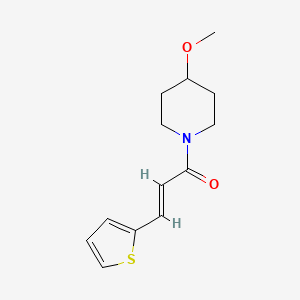![molecular formula C16H21N3O2 B6443898 N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine CAS No. 2549054-09-1](/img/structure/B6443898.png)
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine, also known as OXA-PBO, is an organic compound with a wide range of applications in scientific research and laboratory experiments. OXA-PBO is a synthetic molecule composed of an oxan-4-yl group and a pyrrolidin-3-yl group, both of which are linked to a benzoxazol-2-amine. OXA-PBO is a versatile compound that has been used in a variety of research applications due to its unique properties. In
科学研究应用
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-catalyzed reactions, as a catalyst in organic synthesis, and as a reagent in organic transformations. This compound has also been used as an inhibitor in enzyme-catalyzed reactions and as an inhibitor in protein-protein interactions. Additionally, this compound has been used as a fluorescent probe for the detection of biomolecules and as a fluorescent marker for cell imaging.
作用机制
The mechanism of action of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine is not yet fully understood. However, it is believed that this compound acts as a chelating agent, binding to metal ions and forming a stable complex. This complex can then interact with proteins or other molecules, resulting in an inhibition or activation of the target molecule. Additionally, this compound is believed to interact with enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of several enzymes, including tyrosine kinase, cyclooxygenase-2, and lipoxygenase. Additionally, this compound has been shown to inhibit the activity of several proteins, including NF-κB, STAT3, and Akt. This compound has also been shown to modulate the expression of several genes, including those involved in apoptosis, cell cycle, and inflammation.
实验室实验的优点和局限性
The use of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine in laboratory experiments has several advantages. This compound is a versatile compound that can be used in a variety of research applications due to its unique properties. Additionally, this compound is relatively easy to synthesize and is available at a low cost. However, there are some limitations to the use of this compound in laboratory experiments. This compound is not water soluble and must be dissolved in a suitable solvent prior to use. Additionally, this compound is relatively unstable and may degrade over time.
未来方向
The use of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine in scientific research and laboratory experiments is a rapidly growing field. There are several potential future directions for the use of this compound, including the development of new synthesis methods, the exploration of its mechanism of action, and the investigation of its biochemical and physiological effects. Additionally, this compound could be used to develop new drugs and therapeutic agents, as well as to develop new imaging agents for medical diagnostics. Finally, this compound could be used to develop new materials for a variety of applications.
合成方法
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine has been widely studied and several methods have been developed. One of the most commonly used methods is the reaction of 1-(oxan-4-yl)-3-pyrrolidin-1-amine with 3-amino-1,3-benzoxazol-2-one in the presence of an acid catalyst. This reaction produces this compound in an efficient and cost-effective manner. Other methods include the reaction of oxan-4-yl pyrrolidine with benzoxazole-2-thiol, the reaction of oxan-4-yl pyrrolidine with benzoxazole-2-carboxylic acid, and the reaction of oxan-4-yl pyrrolidine with benzoxazole-2-carboxaldehyde.
属性
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-4-15-14(3-1)18-16(21-15)17-12-5-8-19(11-12)13-6-9-20-10-7-13/h1-4,12-13H,5-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOVODPNYMMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC3=CC=CC=C3O2)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)
![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)
![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)
![8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443860.png)
![4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6443874.png)
![5-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6443875.png)
![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6443881.png)
![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443892.png)
![4,6-dimethoxy-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B6443893.png)

![3-chloro-4-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6443909.png)
![5-bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443922.png)
